molecular formula C11H13NO B8651819 3-Amino-1-(4-methylphenyl)but-2-en-1-one CAS No. 131474-81-2

3-Amino-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B8651819
CAS No.: 131474-81-2
M. Wt: 175.23 g/mol
InChI Key: HBKJOBYIQMXNLQ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methylphenyl)but-2-en-1-one is an α,β-unsaturated ketone derivative featuring an amino group at the β-position and a 4-methylphenyl substituent at the carbonyl position. This compound belongs to a broader class of enaminones, which are characterized by their conjugated system of a carbonyl group and an amine, enabling diverse reactivity and applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

131474-81-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-amino-1-(4-methylphenyl)but-2-en-1-one

InChI

InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-7H,12H2,1-2H3

InChI Key

HBKJOBYIQMXNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)N

Origin of Product

United States

Comparison with Similar Compounds

3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one

  • Structure : Replaces the 4-methylphenyl group with a phenyl ring and introduces a trifluoromethyl group at the γ-position .
  • The absence of the methyl group reduces lipophilicity compared to the target compound.
  • Synthesis: Likely synthesized via similar Pd-catalyzed cross-coupling reactions, as seen in for quinoline derivatives .

(E)-4-Amino-1,1,1-trifluoro-but-3-en-2-one

  • Structure : Lacks the aromatic substituent, with a trifluoromethyl group directly attached to the carbonyl carbon .
  • The trifluoro group enhances thermal and chemical stability, a trait exploited in agrochemicals .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure: Incorporates a quinoline core with chloro- and methoxyphenyl substituents .
  • Impact : The chloro group increases electrophilicity, while the methoxy group enhances solubility via hydrogen bonding. These substitutions contrast with the methyl group’s hydrophobic effects in the target compound.

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (IR/NMR) LogP (Predicted)
3-Amino-1-(4-methylphenyl)but-2-en-1-one Not reported Expected C=O stretch ~1650 cm⁻¹ (IR) ~2.5 (estimated)
3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one Not reported C-F stretches ~1100–1200 cm⁻¹ (IR) ~2.8
4k (quinoline derivative) 223–225 Aromatic C-H stretches ~3000 cm⁻¹ ~3.1

Notes:

  • The 4-methylphenyl group in the target compound likely increases LogP compared to non-aromatic analogs like (E)-4-amino-1,1,1-trifluoro-but-3-en-2-one.
  • Quinoline derivatives (e.g., 4k) exhibit higher melting points due to extended π-conjugation and crystallinity .

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